molecular formula C7H9N3 B13615850 2-(Pyrimidin-4-yl)cyclopropan-1-amine

2-(Pyrimidin-4-yl)cyclopropan-1-amine

Cat. No.: B13615850
M. Wt: 135.17 g/mol
InChI Key: CYZDWVOYXRVYEL-UHFFFAOYSA-N
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Description

2-(Pyrimidin-4-yl)cyclopropan-1-amine is a bicyclic organic compound featuring a strained cyclopropane ring fused to a pyrimidine heterocycle via an amine group at the cyclopropane’s position 2. The pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) contributes to the molecule’s electronic properties, while the cyclopropane’s inherent ring strain (≈27 kcal/mol) introduces unique reactivity and conformational rigidity.

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

2-pyrimidin-4-ylcyclopropan-1-amine

InChI

InChI=1S/C7H9N3/c8-6-3-5(6)7-1-2-9-4-10-7/h1-2,4-6H,3,8H2

InChI Key

CYZDWVOYXRVYEL-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=NC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-4-yl)cyclopropan-1-amine typically involves the cyclopropanation of a pyrimidine derivative. One common method includes the reaction of pyrimidine with a cyclopropane precursor under specific conditions. For example, the reaction can be carried out using a cyclopropylamine derivative in the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of 2-(Pyrimidin-4-yl)cyclopropan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(Pyrimidin-4-yl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-(Pyrimidin-4-yl)cyclopropan-1-amine and related pyrimidine derivatives:

Compound Name Molecular Formula Substituents/Features Key Properties Synthetic Methods
2-(Pyrimidin-4-yl)cyclopropan-1-amine C₇H₈N₄ Cyclopropane (amine at C2), pyrimidine at C2 High ring strain, rigid conformation, potential H-bond donor (NH₂) Likely involves cyclopropanation (e.g., Simmons-Smith) and Pd-catalyzed coupling
1-(Pyrimidin-4-yl)cyclopropan-1-amine C₇H₈N₄ Cyclopropane (amine at C1), pyrimidine at C1 Reduced steric hindrance compared to C2 isomer; altered H-bonding geometry Similar to target compound but with regioselective cyclopropane functionalization
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine C₉H₁₄N₆ Pyrimidine (NH₂ at C2, methylpiperazine at C5) Enhanced solubility (piperazine), potential for kinase inhibition Buchwald-Hartwig amination with Pd2(dba)3/X-Phos catalysis
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ Pyrimidine (NH₂ at C2, methyl at C4, piperidine at C6) Bulky substituents; potential for DNA intercalation or enzyme inhibition Nucleophilic substitution under basic conditions
2-Chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine C₇H₆ClN₃ Pyrimidine (Cl at C2, propargylamine at C4) Electrophilic Cl substituent; alkyne enables click chemistry SNAr reaction with propargylamine

Structural and Functional Insights

Cyclopropane vs. In contrast, piperazine (e.g., in 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine) or piperidine groups introduce flexibility, which may enhance solubility but reduce selectivity . The position of the amine on the cyclopropane (C1 vs. C2) significantly alters spatial orientation. For instance, 1-(Pyrimidin-4-yl)cyclopropan-1-amine may exhibit weaker H-bonding interactions in enzyme pockets due to less optimal NH₂ positioning compared to the C2 isomer .

Electronic Effects :

  • Electron-withdrawing groups like chlorine (e.g., 2-Chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine) increase pyrimidine’s electrophilicity, facilitating nucleophilic substitutions. Conversely, the cyclopropane’s electron-deficient nature in the target compound may stabilize charge-transfer interactions in biological systems .

Biological Relevance :

  • Pyrimidine derivatives with piperazine/morpholine groups (e.g., ) are common in kinase inhibitors due to their ability to occupy hydrophobic pockets. The cyclopropane-containing target compound, however, may target enzymes requiring rigid, strained scaffolds (e.g., viral proteases) .

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